
Enalaprilat dihydrate
Overview
Description
Enalaprilat dihydrate (C₁₈H₂₈N₂O₇, MW 384.42) is the active metabolite of the prodrug enalapril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is a dicarboxyl-containing dipeptide that directly inhibits ACE with an IC₅₀ of 1.94 nM, making it a potent agent for treating hypertension, heart failure, and diabetic nephropathy . Unlike enalapril, which requires hepatic esterification for activation, this compound is administered intravenously in acute clinical settings due to its poor oral bioavailability . Its crystalline dihydrate form enhances stability, with a melting point of 151–159°C . Recent studies also highlight its unique cysticidal activity against Taenia solium cysticerci, targeting fatty acid-binding proteins (FABPs) involved in parasite survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enalaprilat is synthesized through a series of chemical reactions starting from L-proline. The key steps involve the formation of a peptide bond between L-proline and a phenylpropylamine derivative, followed by the introduction of a carboxylic acid group. The synthetic route typically involves:
- Protection of the amino group of L-proline.
- Coupling with a phenylpropylamine derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC).
- Deprotection of the amino group.
- Introduction of the carboxylic acid group through oxidation reactions .
Industrial Production Methods: Industrial production of enalaprilat involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes:
- Bulk synthesis of intermediates.
- Purification through crystallization or chromatography.
- Quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Enalaprilat undergoes several types of chemical reactions, including:
Oxidation: Introduction of carboxylic acid groups.
Reduction: Conversion of intermediates to more stable forms.
Substitution: Replacement of functional groups to achieve the desired structure
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Major Products: The major product of these reactions is enalaprilat itself, with intermediate compounds formed during the synthesis process .
Scientific Research Applications
Enalaprilat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ACE inhibition and its effects on blood pressure regulation.
Biology: Investigated for its role in modulating the renin-angiotensin-aldosterone system (RAAS).
Medicine: Used in the treatment of hypertension, heart failure, and diabetic nephropathy. .
Industry: Employed in the development of new ACE inhibitors and related pharmaceuticals
Mechanism of Action
Enalaprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure by narrowing blood vessels and promoting sodium retention in the kidneys. By inhibiting ACE, enalaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced fluid retention .
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Properties
Table 1: Key Pharmacokinetic Parameters
Compound | Bioavailability | Half-Life (t₁/₂) | Route of Administration | Key Metabolites/Prodrugs |
---|---|---|---|---|
Enalaprilat | Low (IV only) | 11–14 hours | Intravenous | Active form of enalapril |
Lisinopril | ~25% | 12–24 hours | Oral | Directly active (no prodrug) |
Enalapril | ~60% | 1.3 hours | Oral | Converted to enalaprilat |
Captopril | 75% | 1.5–3 hours | Oral | Directly active (sulfhydryl group) |
Trandolapril | ~70% | 16–24 hours | Oral | Converted to trandolaprilat |
- It has superior oral absorption compared to enalaprilat but similar ACE inhibition potency .
- Enalapril (MK-421) : The ethyl ester prodrug of enalaprilat, enalapril has higher oral bioavailability (60%) but must be hydrolyzed in the liver to enalaprilat for activity. In vitro, MK-421 is 1,000-fold less potent than its diacid form (enalaprilat) due to the ester group .
- Captopril : A sulfhydryl-containing ACE inhibitor, captopril has a shorter half-life (1.5–3 hours) and requires thrice-daily dosing. It is 12–17 times less potent than enalaprilat in vivo .
Structural and Functional Differences
Table 2: Structural Features and Stability
- Enalaprilat vs. Lisinopril: Both are dicarboxyl-containing ACE inhibitors, but lisinopril’s lysine moiety eliminates the need for esterification, enhancing its oral efficacy .
- Enalaprilat vs. Prodrugs : Enalapril and trandolapril rely on hepatic conversion to their active forms, introducing variability in patient responses due to metabolic differences .
Table 3: Clinical Use and Unique Properties
- Cysticidal Activity: Enalaprilat dihydrate uniquely inhibits T. solium FABPs (TsM_001185100) at 4 µg/mL, destabilizing parasite lipid metabolism and signaling pathways. β-Nicotinamide mononucleotide and riboflavin show weaker effects .
Biological Activity
Enalaprilat dihydrate is the active metabolite of the prodrug enalapril, primarily used as an antihypertensive agent. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.
Enalaprilat functions as an angiotensin-converting enzyme (ACE) inhibitor . By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:
- Decreased Blood Pressure : Lower levels of angiotensin II result in vasodilation and reduced blood pressure.
- Reduced Aldosterone Secretion : Decreased angiotensin II levels lead to lower aldosterone secretion, resulting in reduced sodium and water reabsorption in the kidneys.
- Increased Bradykinin Levels : The inhibition of ACE also prevents the degradation of bradykinin, which has vasodilatory effects .
Pharmacokinetics
Enalaprilat is administered intravenously due to poor oral bioavailability. Key pharmacokinetic parameters include:
- Absorption : Poorly absorbed when taken orally; effective only via injection.
- Volume of Distribution : Approximately 50% of enalaprilat is bound to plasma proteins.
- Elimination : Primarily renal, with over 90% excreted unchanged in urine within 24 hours .
Parameter | Value |
---|---|
Bioavailability | Poor (IV only) |
Protein Binding | ~50% |
Half-life | ~11 hours |
Excretion | >90% renal |
Case Studies
-
Hypertension Management in Older Adults :
A study involving older patients showed that while enalapril improved blood pressure control, it did not significantly enhance exercise capacity or cardiac metrics after 12 months. Adverse events included hypotension and cough, with a notable incidence in the enalapril group compared to placebo . -
Acute Heart Failure :
In a clinical trial for acute heart failure, enalaprilat was associated with significant reductions in systolic and diastolic blood pressure without causing symptomatic hypotension in most patients. The onset of action was rapid, typically within 15 minutes, with peak effects observed within one to four hours . -
Pediatric Use :
A review highlighted that enalapril therapy in children with hypertension showed positive outcomes in three out of four reported case series. However, careful monitoring for side effects such as hypotension and renal function is essential .
Adverse Effects
The most common adverse effects associated with enalaprilat include:
Q & A
Basic Research Questions
Q. What experimental models are suitable for evaluating the ACE inhibitory activity of enalaprilat dihydrate?
this compound's ACE inhibition can be assessed using recombinant human ACE in HEK 293 cells or human umbilical vein endothelial cells (HUVECs) due to its high specificity for ACE . In vivo, spontaneous hypertensive rat (SHR) models are effective for studying tissue-specific ACE inhibition (e.g., serum, kidney, brain, aorta) and hemodynamic effects like NO-mediated vasodilation . Dose-response studies should include intravenous administration, as enalaprilat lacks oral bioavailability .
Q. How should this compound be stored to ensure stability in experimental settings?
Store the powder at -25°C to -15°C for long-term stability (3 years). For dissolved solutions, use -85°C to -65°C (2-year stability). Avoid repeated freeze-thaw cycles and exposure to light/moisture, as the compound is hygroscopic and exhibits pseudopolymorphism . Pre-centrifuge lyophilized powder before reconstitution to ensure complete dissolution .
Q. What analytical methods are recommended for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity testing (e.g., pharmacopeial methods using acetonitrile/water gradients) . For plasma samples, LC-MS/MS with deuterated internal standards (e.g., enalaprilat-d5) improves sensitivity and minimizes matrix effects. Extraction protocols typically involve protein precipitation with methanol or acetonitrile .
Advanced Research Questions
Q. How can contradictory data on tissue-specific ACE inhibition by this compound be resolved?
Discrepancies in tissue penetration (e.g., strong brain ACE inhibition vs. weak aortic effects) may arise from differences in metabolic activation or local ACE isoform expression. To address this:
- Compare enalaprilat’s pharmacokinetics in SHRs using tissue microdialysis .
- Use isoform-specific ACE inhibitors (e.g., captopril) as controls in parallel studies .
- Validate findings with radiolabeled enalaprilat binding assays in target tissues .
Q. Why do reported IC50 values for this compound vary between 1.2 nM and 1.94 nM?
Variations may stem from assay conditions (e.g., ACE source, buffer pH, incubation time). For consistency:
- Standardize assays using recombinant human ACE (vs. animal-derived enzymes) .
- Include captopril as a positive control (IC50 ~1.1 nM) to calibrate inhibition curves .
- Validate results across multiple labs using pharmacopeial protocols .
Q. What mechanisms underlie this compound’s B1 receptor interactions despite lacking direct binding?
Although enalaprilat does not bind B1 receptors, it potentiates Lys-des-Arg⁹-BK signaling via ACE-mediated modulation of bradykinin degradation. To investigate:
- Perform calcium flux assays in B1R-transfected HEK 293 cells with/without ACE co-expression .
- Measure NO production in renal tissue to assess indirect B1-mediated vasodilation .
- Use siRNA knockdown of ACE to isolate B1 receptor-specific effects .
Q. How can researchers optimize LC-MS methods for simultaneous quantification of this compound and other ACE inhibitors?
Key considerations include:
- Column selection: C18 columns with 2.6 μm particles improve resolution for polar metabolites .
- Mobile phase: Ammonium acetate (5 mM) in water/acetonitrile gradients enhances ionization .
- Internal standards: Isotope-labeled analogs (e.g., enalaprilat-d5) correct for matrix variability .
- Sensitivity: Lower limits of quantification (LLOQ) ≤1 ng/mL are achievable with optimized extraction .
Q. Methodological Notes
- Contradictory Evidence : Address discrepancies in IC50 values or tissue effects by replicating studies under standardized conditions .
- Advanced Techniques : Combine in vitro binding assays (e.g., radiolabeled ACE) with in vivo hemodynamic profiling to resolve mechanistic ambiguities .
- Quality Control : Adhere to pharmacopeial guidelines (Ph. Eur. 6.2, USP 31) for purity and stability testing .
Properties
Key on ui mechanism of action |
Enalaprilat is the active metabolite of the orally available pro-drug, enalapril. Used in the treatment of hypertension, enalapril is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II. As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein results in reduced blood pressure and blood fluid volume |
---|---|
CAS No. |
84680-54-6 |
Molecular Formula |
C18H26N2O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C18H24N2O5.H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);1H2/t12-,14-,15-;/m0./s1 |
InChI Key |
MFNXXPRUKGSARH-XJPBFQKESA-N |
SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.O |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O |
Appearance |
Assay:≥98%A crystalline solid |
melting_point |
148 - 151 °C |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Related CAS |
76420-72-9 (anhydrous) |
Synonyms |
1-(N-((S)-1-Carboxy-3-phenylpropyl)-L-alanyl)-L-proline dihydrate Enalaprilat Enalaprilat Anhydrous Enalaprilat Citrate, Anhydrous Enalaprilat Dihydrate Enalaprilat, (R)-Isomer, Anhydrous Enalaprilic Acid MK 422 MK-422 MK422 Pres iv Vasotec Xanef |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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